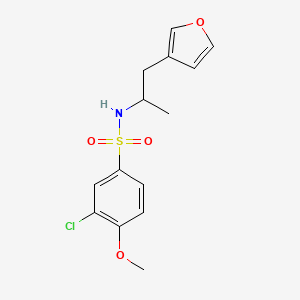
8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)quinoline” is a complex organic molecule that contains several functional groups and rings. It includes a quinoline ring, a piperidine ring, and a pyridine ring . These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The quinoline and pyridine rings are aromatic with two nitrogen atoms .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions and reagents used. Piperidine derivatives can undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
- A novel compound with a similar structural motif, featuring a quinoline derivative, was synthesized and showed higher antimicrobial activity compared to its metal complexes, indicating its potential in developing new antimicrobial agents (P. N. Patel et al., 2011).
Antituberculosis Activity
- Novel fluoroquinolones with modifications at the piperazine position showed in vivo activity against Mycobacterium tuberculosis in mice, suggesting the importance of quinoline derivatives in the design of antituberculosis drugs (A. Shindikar & C. Viswanathan, 2005).
Antimicrobial Applications
- The synthesis of quinoline derivatives has been linked to potent antimicrobial activities, highlighting their significance in the search for new antimicrobial agents (S. Srinivasan et al., 2010).
Antileukemic Activity
- A specific quinoline compound exhibited cytotoxic potential against leukemia cell lines, illustrating the therapeutic possibilities of quinoline derivatives in cancer treatment (J. Guillon et al., 2018).
Synthetic Methodologies
- Research on the synthesis of pyrrolo[1,2-a]quinoxalines indicates the versatility of quinoline derivatives in constructing complex heterocyclic compounds, which are valuable in medicinal chemistry (H. Kim et al., 1990).
Wirkmechanismus
Target of Action
Similar compounds with a piperidine nucleus have been reported to have a wide range of targets, including various types of cancer cells .
Mode of Action
It’s worth noting that compounds with a piperidine nucleus often interact with their targets through a variety of mechanisms, including inhibition or modulation of enzymatic activity, interaction with cell surface receptors, or disruption of cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to impact a wide range of biochemical pathways, often related to their specific targets .
Result of Action
Similar piperidine derivatives have been reported to exhibit cytotoxic effects against cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,17-6-3-10-20-14-17)22-12-8-16(9-13-22)25-18-7-1-4-15-5-2-11-21-19(15)18/h1-7,10-11,14,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWHLGUAKBBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2799797.png)
![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)

![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

